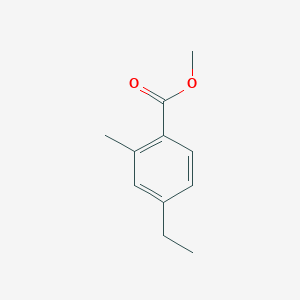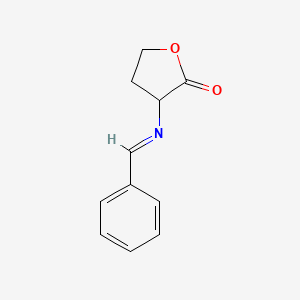
3-(Benzylideneamino)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylideneamino)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a benzylideneamino group attached to a dihydrofuranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylideneamino)dihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2(3H)-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylideneamino)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of benzylideneamino-oxo-dihydrofuranone.
Reduction: Formation of 3-(Benzylamino)dihydrofuran-2(3H)-one.
Substitution: Formation of substituted benzylideneamino derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzylideneamino)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Benzylideneamino)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydrofuranone ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuran: A simpler dihydrofuran compound without the benzylideneamino group.
2,5-Dihydrofuran: Another dihydrofuran isomer with different substitution patterns.
3-(Benzylamino)dihydrofuran-2(3H)-one: A reduced form of the target compound.
Uniqueness
3-(Benzylideneamino)dihydrofuran-2(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3-(benzylideneamino)oxolan-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-10(6-7-14-11)12-8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI-Schlüssel |
XRHOVOYUYRZSGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1N=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
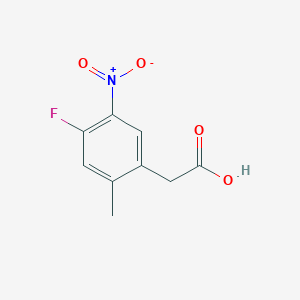
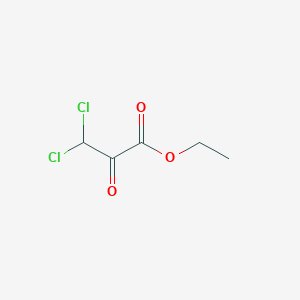
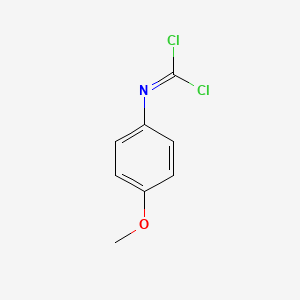
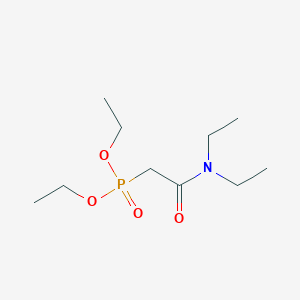
![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)
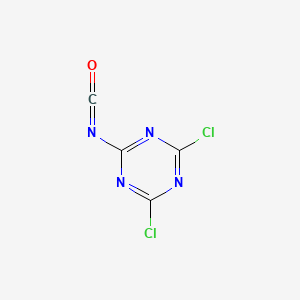
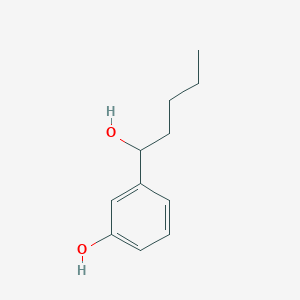
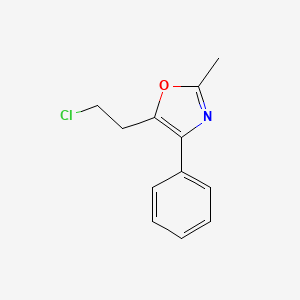
![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)
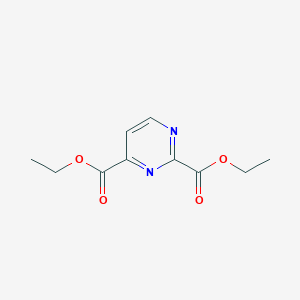
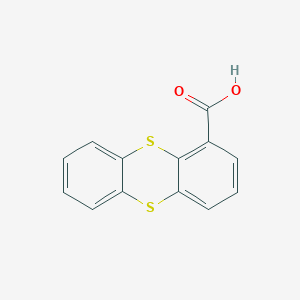
![tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B8546674.png)
![N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine](/img/structure/B8546685.png)
